molecular formula C7H6N6OS B11486238 7-amino-8H-9-thia-1,2,3,6,9b-pentaazabenzo[cd]azulen-4-ol

7-amino-8H-9-thia-1,2,3,6,9b-pentaazabenzo[cd]azulen-4-ol

Cat. No.: B11486238
M. Wt: 222.23 g/mol
InChI Key: QULJZICBVPLLKW-UHFFFAOYSA-N
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Description

7-amino-8H-9-thia-1,2,3,6,9b-pentaazabenzo[cd]azulen-4-ol is a complex organic compound characterized by its unique structure, which includes multiple rings and heteroatoms

Preparation Methods

The synthesis of 7-amino-8H-9-thia-1,2,3,6,9b-pentaazabenzo[cd]azulen-4-ol involves multiple steps, typically starting with simpler precursors. The exact synthetic routes and reaction conditions can vary, but they generally involve the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the amino and hydroxyl groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to control the process.

Chemical Reactions Analysis

7-amino-8H-9-thia-1,2,3,6,9b-pentaazabenzo[cd]azulen-4-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-amino-8H-9-thia-1,2,3,6,9b-pentaazabenzo[cd]azulen-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-amino-8H-9-thia-1,2,3,6,9b-pentaazabenzo[cd]azulen-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

7-amino-8H-9-thia-1,2,3,6,9b-pentaazabenzo[cd]azulen-4-ol can be compared with other similar compounds, such as:

    5-amino-1,3,4-thiadiazole-2-thiol: Another compound with a thiadiazole ring, known for its biological activity.

    6-aminopenicillanic acid: A compound with a similar amino and sulfur-containing structure, used as a core moiety in penicillin antibiotics. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6N6OS

Molecular Weight

222.23 g/mol

IUPAC Name

10-amino-12-thia-2,3,5,9,13-pentazatricyclo[6.4.1.04,13]trideca-1,3,7,9-tetraen-6-one

InChI

InChI=1S/C7H6N6OS/c8-3-2-15-7-12-11-6-10-5(14)1-4(9-3)13(6)7/h1H,2H2,(H2,8,9)(H,10,11,14)

InChI Key

QULJZICBVPLLKW-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC(=O)NC3=NN=C(N23)S1)N

Origin of Product

United States

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